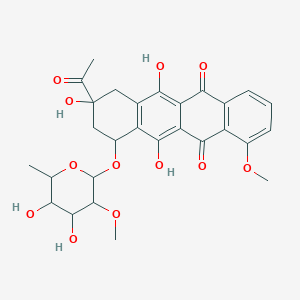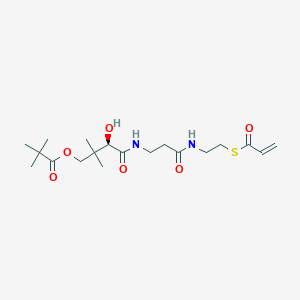
2,3,4,5-Tetrafluoropyridine
Vue d'ensemble
Description
2,3,4,5-Tetrafluoropyridine is a chemical compound with the molecular formula C5HF4N . It has a molecular weight of 151.06 .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrafluoropyridine can be achieved from 4-Bromo-2,3,5-trifluoropyridine . More detailed synthesis methods can be found in the literature .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrafluoropyridine can be analyzed using various spectroscopic methods . Quantum mechanical calculations of energies, geometries, and vibrational wave numbers have been evaluated by density functional theory .Chemical Reactions Analysis
2,3,4,5-Tetrafluoropyridine can undergo various chemical reactions. For instance, it can react with appropriate C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine to provide 4-substituted 2,3,5,6-tetrafluoropyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5-Tetrafluoropyridine are influenced by the presence of the strong electron-withdrawing substituent (fluorine atoms) in the aromatic ring. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
Fluoropyridines, including 2,3,4,5-Tetrafluoropyridine, are used in the synthesis of various drug-like systems . The presence of electronegative fluorine atoms and the nitrogen heteroatom make these systems highly active towards nucleophilic additions .
Use in Local Radiotherapy of Cancer
Methods for the synthesis of F 18 substituted pyridines, which include 2,3,4,5-Tetrafluoropyridine, are used for local radiotherapy of cancer . These pyridines present a special interest as potential imaging agents for various biological applications .
Agricultural Applications
In the search for new agricultural products having improved physical, biological, and environmental properties, fluorine atoms are introduced into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
Synthesis of 2,3,5,6-Tetrafluoro-Pyridine Derivatives
2,3,4,5-Tetrafluoropyridine is used in the reaction with appropriate C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . These reactions provide 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields .
Preparation of 2,3,5,6-Tetrafluoro-Pyridylcadmium or 2,3,5,6-Tetrafluoropyridylzinc Reagent
4-Bromo-2,3,5,6-tetrafluoropyridine, a derivative of 2,3,4,5-Tetrafluoropyridine, is used in the preparation of 2,3,5,6-tetrafluoro-pyridylcadmium or 2,3,5,6-tetrafluoropyridylzinc reagent .
Synthesis of 2-Anilino-3,5,6-Trifluoroisonicotinonitrile
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, another derivative of 2,3,4,5-Tetrafluoropyridine, is used in the preparation of 2-anilino-3,5,6-trifluoroisonicotinonitrile .
Mécanisme D'action
Target of Action
2,3,4,5-Tetrafluoropyridine is a fluorinated pyridine derivative Fluorinated pyridines are generally known for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Mode of Action
The mode of action of 2,3,4,5-Tetrafluoropyridine involves nucleophilic substitution . This compound is highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the presence of the nitrogen heteroatom . A nucleophilic substitution reaction of pentafluoropyridine occurs in a two-step addition–elimination mechanism .
Biochemical Pathways
It’s known that the site reactivity order of pentafluoropyridine follows the sequence 4 (para)-fluorine > 2 (ortho)-fluorine > 3 (meta)-fluorine . Therefore, reactions of pentafluoropyridine with some nucleophiles occur selectively at the Para position .
Pharmacokinetics
It’s common in pharmacology to substitute hydrogen with fluorine atoms to increase the lipophilicity and biological activity of compounds .
Result of Action
Fluorinated pyridines have been used for the synthesis of various drug-like systems .
Action Environment
The introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Safety and Hazards
2,3,4,5-Tetrafluoropyridine is a hazardous substance. It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. It should be handled with personal protective equipment and stored in a cool, well-ventilated area . It is also flammable and forms an explosive mixture with air .
Propriétés
IUPAC Name |
2,3,4,5-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF4N/c6-2-1-10-5(9)4(8)3(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRNAPZMQQYTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462518 | |
| Record name | 2,3,4,5-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrafluoropyridine | |
CAS RN |
3512-16-1 | |
| Record name | 2,3,4,5-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,3,4,5-tetrafluoropyridine particularly reactive towards nucleophilic substitution compared to other polyfluoropyridines?
A1: [] The high reactivity of 2,3,4,5-tetrafluoropyridine stems from the activating influence of the fluorine atoms on the pyridine ring. Fluorine atoms, especially in the ortho and meta positions relative to the reaction center, significantly enhance the rate of nucleophilic substitution. This effect is attributed to a combination of electronic factors, including inductive electron withdrawal and resonance stabilization of the transition state.
Q2: How can 2,3,4,5-tetrafluoropyridine be used in organometallic synthesis?
A2: [] 2,3,4,5-Tetrafluoropyridine serves as a versatile building block in organometallic chemistry. It readily undergoes C-F activation with nickel complexes, leading to the formation of nickel tetrafluoropyridyl derivatives. These derivatives exhibit intriguing reactivity with Brønsted acids, yielding substituted tetrafluoropyridines or unique dimeric complexes. The reactions highlight the potential of 2,3,4,5-tetrafluoropyridine in developing novel organometallic compounds and synthetic methodologies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)


![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)




